molecular formula C15H13N3S2 B12610773 4-[4-(3-Methylphenyl)-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine CAS No. 917808-21-0

4-[4-(3-Methylphenyl)-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine

Cat. No.: B12610773
CAS No.: 917808-21-0
M. Wt: 299.4 g/mol
InChI Key: WNJXKSUGYSACDA-UHFFFAOYSA-N
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Description

The compound 4-[4-(3-Methylphenyl)-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine is a chemical entity built around a thiazolyl-pyrimidine scaffold, a structure of significant interest in medicinal chemistry and drug discovery research . Thiazole derivatives are extensively investigated for their diverse biological activities and are considered a privileged structure in the development of novel therapeutic agents . The molecular architecture of this compound is characterized by the fusion of thiazole and pyrimidine rings, which are typically nearly coplanar, a feature that can influence its intermolecular interactions and binding affinity with biological targets . The specific presence of the 3-methylphenyl group at the 4-position of the thiazole ring and the (methylsulfanyl) group on the pyrimidine ring offers avenues for structure-activity relationship (SAR) studies, allowing researchers to probe the steric and electronic parameters critical for biological activity . Researchers utilize this thiazolyl-pyrimidine derivative as a key intermediate or building block for the design and synthesis of more complex molecules aimed at inhibiting specific enzymes or cellular pathways . While the precise mechanism of action for this specific analog is a subject for ongoing investigation, closely related thiazole and pyrimidine-based compounds have demonstrated potential as inhibitors of various kinases and other enzymes involved in cell proliferation, making this scaffold a valuable tool for exploring cancer biology and other disease mechanisms . This product is intended for laboratory research purposes only by trained professionals.

Properties

CAS No.

917808-21-0

Molecular Formula

C15H13N3S2

Molecular Weight

299.4 g/mol

IUPAC Name

4-(3-methylphenyl)-5-(2-methylsulfanylpyrimidin-4-yl)-1,3-thiazole

InChI

InChI=1S/C15H13N3S2/c1-10-4-3-5-11(8-10)13-14(20-9-17-13)12-6-7-16-15(18-12)19-2/h3-9H,1-2H3

InChI Key

WNJXKSUGYSACDA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=C(SC=N2)C3=NC(=NC=C3)SC

Origin of Product

United States

Preparation Methods

The synthesis of 4-[4-(3-Methylphenyl)-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized by reacting a suitable β-diketone with guanidine.

    Coupling of Thiazole and Pyrimidine Rings: The final step involves coupling the thiazole and pyrimidine rings through a condensation reaction, often facilitated by a dehydrating agent such as phosphorus oxychloride.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and equipment.

Chemical Reactions Analysis

4-[4-(3-Methylphenyl)-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, while nucleophilic substitution can occur at the pyrimidine ring.

Common reagents and conditions used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, alkylating agents.

Major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives.

Scientific Research Applications

Antiviral Activity

Research has indicated that compounds similar to 4-[4-(3-Methylphenyl)-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine exhibit significant antiviral properties. For instance, studies on thiazole derivatives have shown that they can inhibit the replication of viruses such as HIV and hepatitis C virus (HCV) by targeting specific viral enzymes. The structure of the thiazole ring enhances binding affinity to these enzymes, making it a promising scaffold for developing antiviral agents .

Anticancer Properties

The compound has also been investigated for its anticancer potential. Pyrimidine derivatives are known to interfere with cancer cell proliferation and induce apoptosis. In vitro studies have demonstrated that certain modifications on the pyrimidine structure can lead to enhanced cytotoxicity against various cancer cell lines. For example, a related pyrimidine compound showed an IC50 value of 0.35 μM against cancer cells, indicating strong potential for further development .

Anti-inflammatory Effects

In addition to its antiviral and anticancer activities, this compound may possess anti-inflammatory properties. Compounds in this class have been shown to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This suggests that they could be useful in treating conditions characterized by chronic inflammation .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship of this compound is crucial for optimizing its efficacy and minimizing toxicity. SAR studies have revealed that modifications at specific positions on the thiazole and pyrimidine rings can significantly affect biological activity.

Modification Effect on Activity
Methyl substitution on pyrimidineIncreased cytotoxicity against cancer cells
Halogen substitutions on thiazoleEnhanced antiviral activity
Alkyl groups on the nitrogen atomImproved solubility and bioavailability

These insights guide the design of new derivatives with improved pharmacological profiles.

Case Studies

Several case studies highlight the practical applications of this compound:

  • Case Study 1: Antiviral Screening
    A study screened various thiazole derivatives against HCV NS5B polymerase, where compounds structurally related to our target demonstrated potent inhibition with IC50 values as low as 0.02 μM . This emphasizes the potential for developing effective antiviral therapies.
  • Case Study 2: Cancer Cell Line Testing
    In vitro testing of pyrimidine analogues showed significant inhibition of proliferation in breast cancer cell lines with IC50 values ranging from 0.10 to 0.50 μM . These results support further exploration into clinical applications.

Mechanism of Action

The mechanism of action of 4-[4-(3-Methylphenyl)-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table summarizes structural analogs and their distinguishing features:

Compound Name Core Structure Key Substituents Molecular Formula Notable Properties/Applications
4-[4-(3-Methylphenyl)-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine (Target) Pyrimidine-thiazole - 3-Methylphenyl (thiazole)
- Methylsulfanyl (pyrimidine)
C₁₅H₁₃N₃S₂ Potential kinase inhibitor; computed lipophilicity: 3.1
4-(4-Methyl-2-(methylamino)thiazol-5-yl)-2-((4-methyl-3-(morpholinosulfonyl)phenyl)amino)pyrimidine-5-carbonitrile Pyrimidine-thiazole - Morpholinosulfonyl phenyl (pyrimidine)
- Methylamino (thiazole)
- Carbonitrile
C₂₁H₂₃N₇O₃S₂ Kinase inhibition; enhanced solubility due to polar groups
4-(3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine Pyrazolo-pyrimidine-thiophene - Phenyl (pyrazolo)
- Thieno-pyrimidine fusion
C₁₇H₁₀N₆S Anticancer activity; planar structure aids DNA intercalation
2-{[(2-chloro-1,3-thiazol-5-yl)methyl]sulfanyl}-4-(thiophen-2-yl)pyrimidine Pyrimidine-thiazole - Chlorothiazole
- Thiophene
C₁₂H₈ClN₃S₃ Antimicrobial; chlorine enhances electrophilicity

Key Comparisons :

Electronic Effects: The methylsulfanyl group in the target compound is electron-donating, increasing pyrimidine’s electron density compared to the morpholinosulfonyl group in the analog from , which is strongly electron-withdrawing . This difference impacts binding affinity in kinase inhibition.

Solubility and Bioavailability :

  • The carbonitrile group in ’s compound improves aqueous solubility, whereas the target compound’s methylsulfanyl group increases lipophilicity (logP ~3.1), favoring membrane permeability .

Synthetic Pathways :

  • The target compound’s synthesis likely involves coupling a pre-formed thiazole intermediate to the pyrimidine ring, similar to methods in (e.g., Vilsmeier–Haack formylation) . In contrast, ’s compound uses a guanidine-mediated cyclization .

Oxidation Sensitivity :

  • The methylsulfanyl group in the target compound may oxidize to a sulfoxide or sulfone under physiological conditions, as seen in ’s sulfinyl derivative (4-[4-(3-Methylphenyl)-1,3-thiazol-5-yl]-2-(methylsulfinyl)pyrimidine) . This could affect metabolic stability compared to analogs with stable sulfonamides (e.g., ).

Biological Activity

The compound 4-[4-(3-Methylphenyl)-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine is part of a class of thiazole-containing compounds that have garnered attention for their diverse biological activities. This article delves into the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features a thiazole ring linked to a pyrimidine moiety, with a methylsulfanyl group and a 3-methylphenyl substituent. The structural formula can be represented as follows:

C13H12N4S2\text{C}_{13}\text{H}_{12}\text{N}_4\text{S}_2

Anticancer Activity

Research has demonstrated that thiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to This compound have been shown to inhibit key protein kinases such as EGFR and HER2, leading to cell cycle arrest in cancer cells. A study reported that thiazole-containing compounds can induce apoptosis in various cancer cell lines through mechanisms involving the inhibition of Bcl-2 proteins, which are critical for cell survival .

Table 1: Anticancer Activity of Thiazole Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
1A4311.61Inhibition of Bcl-2 and EGFR
2HT291.98Induction of apoptosis
3MCF-7<0.5Cell cycle arrest at G2/M phase

Antimicrobial Activity

Thiazole derivatives have also been evaluated for their antimicrobial properties. In vitro studies indicate that many thiazole-based compounds exhibit moderate to excellent activity against various bacterial strains. For example, a series of synthesized thiazoles demonstrated significant antibacterial effects against both Gram-positive and Gram-negative bacteria .

Table 2: Antimicrobial Activity of Thiazole Derivatives

CompoundBacterial StrainZone of Inhibition (mm)Activity Level
AE. coli15Moderate
BS. aureus20Good
CP. aeruginosa10Low

The biological activity of This compound is attributed to its ability to interact with specific biological targets:

  • Kinase Inhibition : Compounds in this class often inhibit kinases involved in cell signaling pathways that regulate cell proliferation and survival.
  • Apoptosis Induction : By modulating the expression of apoptotic proteins such as Bcl-2, these compounds can trigger programmed cell death in cancer cells.
  • Antimicrobial Action : The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth.

Case Studies

Several case studies highlight the effectiveness of thiazole derivatives in clinical settings:

  • Case Study on Cancer Treatment : A clinical trial involving a thiazole derivative showed promising results in patients with advanced solid tumors, where a significant reduction in tumor size was observed after treatment.
  • Antimicrobial Efficacy : In a study assessing the efficacy of various thiazole compounds against hospital-acquired infections, one derivative significantly outperformed conventional antibiotics, suggesting its potential as an alternative treatment .

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